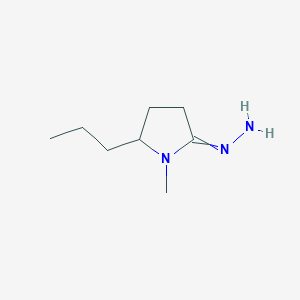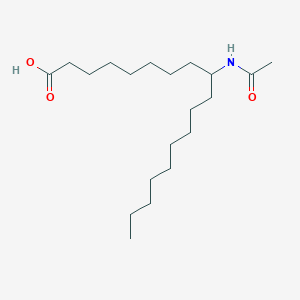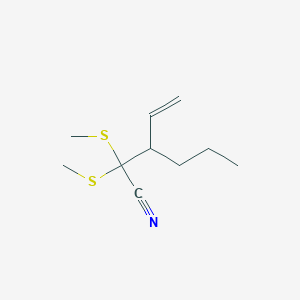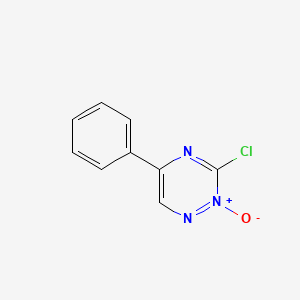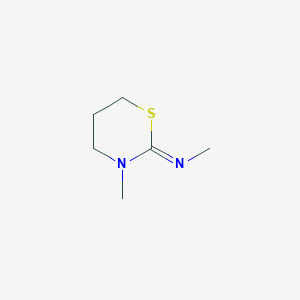
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is a chemical compound characterized by its unique structure, which includes a thiazinane ring with a double bond in the 2Z configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine typically involves the reaction of 2-piperazinone with hydrazine hydrate in an alcohol solvent to generate piperazine hydrazone. This intermediate is then reacted with ethyl trifluoroacetate in an acetonitrile or ether solvent to obtain N-(2Z)-piperazine-2-subunit trifluoroacetyl hydrazine. Finally, cyclization and salt formation reactions are carried out under the action of hydrochloric acid in an alcohol solvent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for larger scale production. This includes the use of more efficient solvents and catalysts to increase yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Amines or thiols in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share a similar structural motif and are used in similar applications, such as in the synthesis of biologically active molecules.
Piperazine Derivatives: Compounds like N-(2Z)-piperazine-2-subunit trifluoroacetyl hydrazine are structurally related and have comparable chemical properties.
Uniqueness
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is unique due to its specific thiazinane ring structure and the 2Z configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
61452-21-9 |
|---|---|
Formule moléculaire |
C6H12N2S |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
N,3-dimethyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C6H12N2S/c1-7-6-8(2)4-3-5-9-6/h3-5H2,1-2H3 |
Clé InChI |
SECOWFQXZFLNRI-UHFFFAOYSA-N |
SMILES canonique |
CN=C1N(CCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



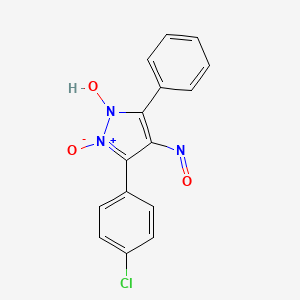
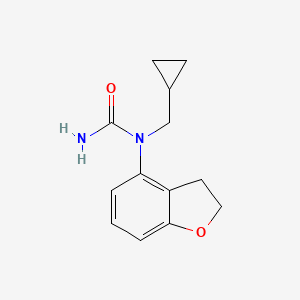
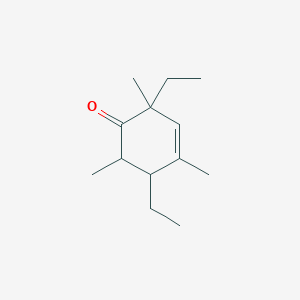
![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
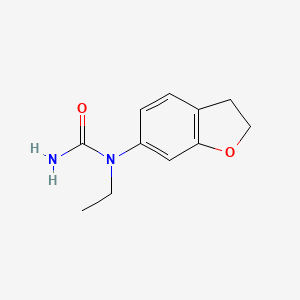
![Benzene, [[1-(phenylmethylene)propyl]thio]-](/img/structure/B14593443.png)
